Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine is a silane compound characterized by its structure, which includes two ether linkages and an amine group. Its chemical formula is with a molecular weight of approximately 175.34 g/mol. The compound is often utilized in organic synthesis due to its unique properties, including its ability to act as a protecting group for hydroxyl functional groups in various
The synthesis of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine typically involves the following steps:
Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine has various applications across different fields:
Several compounds share structural similarities with bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine | 204580-28-9 | 0.92 | Contains a methyl group instead of an ethyl group |
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol | 73842-99-6 | 0.81 | Features a propanol backbone |
tert-Butyl(2-iodoethoxy)dimethylsilane | 101166-65-8 | 0.75 | Contains an iodine atom for enhanced reactivity |
(3-Bromopropoxy)-tert-butyldimethylsilane | 89031-84-5 | 0.73 | Incorporates a bromine atom for potential electrophilic reactions |
tert-Butyl(3-chloropropoxy)dimethylsilane | 89031-82-3 | 0.73 | Contains chlorine for varied reactivity compared to bromine |
The uniqueness of bis(2-((tert-butyldimethylsilyl)oxy)ethyl)amine lies in its dual ether functionalities combined with an amine group, making it particularly versatile for synthetic applications compared to its analogs .